molecular formula C46H52Na2O16 B1667081 Bimosiamose disodium CAS No. 187269-60-9

Bimosiamose disodium

Cat. No.: B1667081
CAS No.: 187269-60-9
M. Wt: 906.9 g/mol
InChI Key: ZGEPTUZKSXWWAB-PNGDFCJYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Chemistry: : In chemistry, bimosiamose disodium is used as a model compound to study glycosidic bond formation and the synthesis of phenolic glycosides .

Biology: : In biological research, it is used to investigate the role of selectins in cell adhesion and inflammation. This compound inhibits selectin-mediated cell adhesion, making it a valuable tool for studying inflammatory processes .

Medicine: : In medicine, this compound is being explored for its potential to treat respiratory diseases such as asthma and COPD. Clinical trials have shown that it can reduce inflammation and improve lung function in patients with these conditions .

Industry: : In the pharmaceutical industry, this compound is used in the development of new anti-inflammatory drugs. Its unique structure and mechanism of action make it a valuable lead compound for drug discovery .

Safety and Hazards

Bimosiamose disodium has been studied in clinical trials for its safety and tolerability. In a study, it was found that single and multiple inhalation of this compound up to 70 mg is well tolerated in healthy males . Systemic bioavailability after inhalation is low .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of bimosiamose disodium involves multiple steps, including the formation of glycosidic bonds and the attachment of phenolic structures to a glycosyl moiety. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of these bonds .

Industrial Production Methods: : Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using automated reactors and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: : Bimosiamose disodium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .

Major Products Formed: : The major products formed from these reactions include modified derivatives of this compound with enhanced anti-inflammatory and pharmacokinetic properties .

Mechanism of Action

Bimosiamose disodium exerts its effects by inhibiting selectins, which are cell adhesion molecules involved in the inflammatory response. By blocking the interaction between selectins and their ligands, this compound reduces the recruitment of inflammatory cells to sites of inflammation. This mechanism helps to alleviate symptoms of inflammatory diseases and improve patient outcomes .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds to bimosiamose disodium include other selectin inhibitors such as fucoidan and rhein .

Uniqueness: : this compound is unique due to its high selectivity for selectins and its ability to inhibit multiple types of selectins (E-selectin, L-selectin, and P-selectin). This broad-spectrum activity makes it more effective in reducing inflammation compared to other selectin inhibitors .

Properties

IUPAC Name

disodium;2-[3-[5-[6-[3-[3-(carboxylatomethyl)phenyl]-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hexyl]-2-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H54O16.2Na/c47-23-35-39(53)41(55)43(57)45(61-35)59-33-15-13-25(19-31(33)29-11-5-9-27(17-29)21-37(49)50)7-3-1-2-4-8-26-14-16-34(60-46-44(58)42(56)40(54)36(24-48)62-46)32(20-26)30-12-6-10-28(18-30)22-38(51)52;;/h5-6,9-20,35-36,39-48,53-58H,1-4,7-8,21-24H2,(H,49,50)(H,51,52);;/q;2*+1/p-2/t35-,36-,39-,40-,41+,42+,43+,44+,45+,46+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEPTUZKSXWWAB-PNGDFCJYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=CC(=C2)CCCCCCC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)C5=CC=CC(=C5)CC(=O)[O-])OC6C(C(C(C(O6)CO)O)O)O)CC(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C2=C(C=CC(=C2)CCCCCCC3=CC(=C(C=C3)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC=CC(=C5)CC(=O)[O-])O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)CC(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H52Na2O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

906.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187269-60-9
Record name Bimosiamose disodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187269609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BIMOSIAMOSE DISODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AK2FKB9AW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bimosiamose disodium
Reactant of Route 2
Bimosiamose disodium
Reactant of Route 3
Reactant of Route 3
Bimosiamose disodium
Reactant of Route 4
Reactant of Route 4
Bimosiamose disodium
Reactant of Route 5
Reactant of Route 5
Bimosiamose disodium
Reactant of Route 6
Reactant of Route 6
Bimosiamose disodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.